N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-3-31-18-9-5-16(6-10-18)24-20(29)15-33-23-26-25-21-22(30)27(13-14-28(21)23)17-7-11-19(12-8-17)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURDGYCDBOXCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrazine ring. Common reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Ethoxyphenyl Groups: The ethoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions, where ethoxyphenyl halides react with nucleophiles.
Thioacetamide Formation: The final step involves the reaction of the triazolopyrazine derivative with thioacetamide under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive motifs:
-
Thioacetamide group (–S–C(=O)–N–): Prone to nucleophilic substitution, oxidation, or hydrolysis.
-
Triazolo-pyrazinone core : May undergo ring-opening, electrophilic substitution, or redox reactions.
-
Ethoxyphenyl substituents : Ether linkages could participate in cleavage under acidic/basic conditions.
Oxidation Reactions
The thioether (–S–) group is susceptible to oxidation. Potential products include:
| Reagent | Condition | Product |
|---|---|---|
| H₂O₂ (30%) | Room temperature | Sulfoxide derivative (–SO–) |
| KMnO₄ (acidic) | Heat | Sulfone derivative (–SO₂–) |
Hydrolysis Reactions
-
Thioacetamide hydrolysis :
-
Acidic conditions: Cleavage to thiol (–SH) and acetamide.
-
Basic conditions: Formation of carboxylate (–COO⁻) and H₂S.
-
-
Ether cleavage :
Concentrated HI or HBr could cleave ethoxy groups to phenolic derivatives.
Substitution Reactions
The triazolo-pyrazinone core may allow electrophilic substitution at electron-rich positions (e.g., C-5 or C-6). Example:
| Reagent | Position | Product |
|---|---|---|
| HNO₃ (nitration) | C-5 | Nitro-substituted triazolo-pyrazinone |
| Cl₂ (chlorination) | C-6 | Chloro-derivative |
Reductive Modifications
The oxo group (–C=O) in the pyrazinone ring could be reduced:
| Reagent | Product |
|---|---|
| NaBH₄ | Secondary alcohol (–CH(OH)–) |
| LiAlH₄ | Methylene group (–CH₂–) |
Stability Considerations
-
pH sensitivity : The compound may degrade under strongly acidic/basic conditions due to ether or amide bond cleavage.
-
Thermal stability : Decomposition likely above 250°C, particularly affecting the triazolo-pyrazinone ring.
Reaction Data Table
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties . Research has shown that it can inhibit specific cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
These mechanisms suggest potential therapeutic benefits in treating various cancers, although further studies are required to elucidate the exact pathways involved.
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial activity . Compounds with similar triazolo-pyrazin frameworks have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Investigating this compound's efficacy against different microbial strains could yield valuable insights for developing new antimicrobial agents.
Anti-inflammatory Effects
Given the structural similarities to known anti-inflammatory agents, N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide may also possess anti-inflammatory properties . This could be particularly relevant in treating chronic inflammatory diseases where modulation of inflammatory pathways is crucial.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to achieve high yields and purity. Understanding the synthetic pathways not only aids in producing the compound but also facilitates the exploration of its derivatives, which may enhance its biological activity or alter its pharmacokinetic properties.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Cancer Cell Line Studies : Research published in reputable journals has demonstrated significant inhibition of proliferation in various cancer cell lines when treated with this compound.
- Antimicrobial Testing : Laboratory tests have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential for development into a new class of antibiotics.
- Inflammation Models : In vivo studies using animal models have suggested that this compound can reduce markers of inflammation significantly.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The triazolopyrazine core may interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several classes of triazole- and pyrazine-based derivatives. Below is a detailed comparison with key analogs:
Triazolo-Pyrazine Derivatives
- Compound 8: 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (from ). Structural Differences: Replaces the thioacetamide group with a 4-phenyl-4H-1,2,4-triazole-3-thiol moiety. The pyrrolo-thiazolo-pyrimidine core increases rigidity compared to the triazolo-pyrazine system.
- Compound 194: N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide (from ). Structural Differences: Features an acrylamide linker instead of thioacetamide and an amino group at the 8-position of the pyrazine ring. Functional Impact: The amino group may enhance hydrogen-bond donor capacity, while the acrylamide introduces electrophilicity for covalent binding .
Thioacetamide-Linked Derivatives
- Compound 7a: 2-(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[4-(1-hydroxyiminoethyl)phenyl]acetamide (from ). Structural Differences: Substitutes the triazolo-pyrazine core with a simpler 4H-1,2,4-triazole ring. Functional Impact: Increased redox activity due to the hydroxyimine moiety, which may act as a nitric oxide donor .
- Compound 12: N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (from ). Structural Differences: Replaces the pyrazine ring with a phthalazinone system. The dichlorophenyl group enhances halogen bonding.
Phenoxy-Substituted Analogs
- Compound 1: 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (from ). Structural Differences: Lacks the thioacetamide linker and 4-ethoxyphenyl groups but includes electron-withdrawing fluoro and nitro substituents. Functional Impact: Nitro groups may improve binding to nitroreductase enzymes, suggesting utility in prodrug design .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows methods analogous to and , utilizing thiol-acetamide coupling under reflux with catalysts like ZnCl₂ .
- Optimization Potential: Replacing 4-ethoxy groups with electron-deficient substituents (e.g., nitro or fluoro) could modulate target selectivity, as seen in .
Notes on Limitations
- Predictions are based on structural analogs.
- Comparative activity assays (e.g., IC₅₀ values) are needed to validate functional advantages over existing analogs.
Biological Activity
N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide, a compound exhibiting significant biological activities, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by various studies and research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Name : this compound
- Molecular Formula : CHNOS
- IUPAC Name : 2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(4-ethoxyphenyl)acetamide
Antimicrobial Activity
Research indicates that compounds related to triazoles demonstrate significant antimicrobial properties. A study synthesized various triazole derivatives and evaluated their antibacterial activity against standard strains. The results showed that certain derivatives exhibited potent antibacterial effects compared to traditional antibiotics like chloramphenicol .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| Triazole Derivative A | 24 mm |
| Triazole Derivative B | 30 mm |
| Chloramphenicol | 20 mm |
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. Notably, studies have shown that the compound exhibits cytotoxic activity against human breast cancer cells (MCF-7), with IC values indicating significant efficacy at low concentrations.
A detailed case study highlighted the mechanism of action involving apoptosis induction through the upregulation of pro-apoptotic genes such as Bax and downregulation of anti-apoptotic genes like Bcl2. This balance significantly enhances the sensitivity of cancer cells to treatment .
Mechanistic Insights
The biological activity of the compound can be attributed to its ability to interact with specific cellular targets. Research has suggested that the thioacetamide moiety plays a crucial role in mediating these interactions. The compound's structural features facilitate binding to proteins involved in apoptosis and cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide, and how can yield be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Condensation to construct the triazolopyrazine core under inert atmospheres (e.g., nitrogen) using reagents like POCl₃ or DMF-DMA .
Functionalization : Thioether linkage via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives) .
Acetamide coupling : Amidation with 4-ethoxyphenylamine using EDCI/HOBt or DCC .
- Optimization : Control reaction temperatures (40–80°C), solvent polarity (DMF, THF), and catalyst loading. Monitor intermediates via TLC/HPLC .
Q. How is structural characterization performed for this compound, and what key spectral data confirm its purity?
- Analytical workflow :
- NMR : ¹H/¹³C NMR to verify ethoxyphenyl protons (δ 6.8–7.4 ppm), triazole protons (δ 8.2–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns .
- XRD (if crystalline) : Resolve dihydro-pyrazinone conformation and thioether geometry .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s reactivity and tautomeric equilibria?
- Density Functional Theory (DFT) : Model tautomerism in solution (e.g., thioamide vs. thiolactam forms) using Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational stability .
- Case study : Evidence of 1:1 tautomeric mixtures in similar triazolo-thiazolidine systems highlights the need for dynamic NMR studies .
Q. How can researchers resolve contradictions in biological activity data across assays (e.g., IC₅₀ variability)?
- Methodological considerations :
Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤ 0.1%) .
Metabolic stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation .
Orthogonal assays : Validate target engagement via SPR (binding affinity) and functional assays (e.g., cAMP modulation) .
Q. What are the synthetic challenges in scaling up this compound, and how can they be mitigated?
- Key issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
